molecular formula C11H15N5O5 B12708882 7-(6'-Deoxy-beta-D-allofuranosyl)guanine CAS No. 85421-88-1

7-(6'-Deoxy-beta-D-allofuranosyl)guanine

Cat. No.: B12708882
CAS No.: 85421-88-1
M. Wt: 297.27 g/mol
InChI Key: QZETUFAHUBZEHL-KPCPHYELSA-N
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Preparation Methods

The synthesis of 7-(6’-Deoxy-beta-D-allofuranosyl)guanine involves several steps. One common method includes the reaction of guanine with a suitable sugar derivative under specific conditions to form the desired compound. The reaction typically requires the use of protecting groups to ensure selective reactions at the desired positions on the guanine molecule. Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .

Chemical Reactions Analysis

7-(6’-Deoxy-beta-D-allofuranosyl)guanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the guanine ring, often using reagents like halides or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-(6’-Deoxy-beta-D-allofuranosyl)guanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(6’-Deoxy-beta-D-allofuranosyl)guanine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include DNA replication, transcription, and repair .

Comparison with Similar Compounds

7-(6’-Deoxy-beta-D-allofuranosyl)guanine can be compared with other similar compounds, such as:

    9-(6’-Deoxy-beta-D-allofuranosyl)guanine: This compound has a similar structure but differs in the position of the sugar moiety attachment.

    6-Methylpurine derivatives: These compounds share the purine base but have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of 7-(6’-Deoxy-beta-D-allofuranosyl)guanine lies in its specific sugar attachment and the resulting effects on its chemical reactivity and biological activity .

Properties

CAS No.

85421-88-1

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-8-4(16)9(20)15-11(12)14-8/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1

InChI Key

QZETUFAHUBZEHL-KPCPHYELSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O

Origin of Product

United States

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